4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula . It is characterized by the presence of a thiadiazole ring, which contributes to its unique properties and potential applications. The compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of both carboxylic acid and amine functional groups.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information on its structure, properties, and synthesis methods. The compound is listed under the CAS Number 26861-97-2, which allows for easy identification in chemical inventories .
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is classified as:
The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid can be achieved through various methods. One common approach involves the reaction of 1,3,4-thiadiazole derivatives with butanoic acid or its derivatives under specific conditions to facilitate the formation of the desired product.
The molecular structure of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid features:
Key structural data includes:
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid can participate in various chemical reactions typical for amino acids and thiadiazole derivatives:
The reactivity of this compound stems from the functional groups present:
The mechanism of action for 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid primarily involves its interaction with biological systems at the molecular level.
Research into its biological activity suggests potential applications in pharmacology due to its ability to interact with biological targets effectively.
Key physical properties include:
Key chemical properties include:
Relevant data regarding melting point and boiling point are essential for practical applications but are not universally documented in available sources.
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid has several potential applications:
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid represents a structurally hybrid molecule that integrates two pharmacologically significant domains: a 1,3,4-thiadiazole heterocycle and an aliphatic carboxylic acid chain. This compound belongs to the broader class of nitrogen-sulfur heterocycles characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom (1,3,4-thiadiazole) substituted at the 2-position via an amide linkage. The molecular architecture features a succinamic acid backbone (O=C-NH-CH₂-CH₂-COOH) connected to the thiadiazole nucleus, creating a conjugate with distinct electronic properties [2] [10]. The systematic IUPAC name designates it as 4-oxo-4-[(1,3,4-thiadiazol-2-yl)amino]butanoic acid, with the molecular formula C₆H₇N₃O₃S and a molecular weight of 201.20 g/mol [4] [10]. This structural configuration enables dual reactivity through both the ring system’s electrophilic sites and the carboxylic acid’s nucleophilicity.
Table 1: Fundamental Structural Descriptors
Property | Value |
---|---|
CAS Registry Number | 26861-97-2 |
Molecular Formula | C₆H₇N₃O₃S |
Molecular Weight | 201.20 g/mol |
SMILES | OC(=O)CCC(=O)Nc1nncs1 |
InChI Key | JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Taxonomy | Heterocycle-carboxylic acid conjugate |
The 1,3,4-thiadiazole scaffold traces its origins to Bush's 1894 synthesis using hydrazine sulfate and carbon disulfide under alkaline conditions. This heterocycle gained prominence in the mid-20th century when researchers recognized its potential as a bioisosteric replacement for thiazole and oxazole moieties in drug design. The specific derivative, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, emerged during late 20th-century structure-activity relationship (SAR) explorations focused on thiadiazole-based enzyme inhibitors [3]. Key milestones include the 1953 introduction of acetazolamide (a thiadiazole sulfonamide) for glaucoma treatment, which validated the pharmacophore’s biological relevance, and the 1954 discovery that 1,3,4-thiadiazoles could inhibit carbonic anhydrases—a breakthrough that redirected enzymology research [3]. The compound’s strategic value lies in its dual functionalization capacity: the carboxylic acid enables peptide coupling or salt formation, while the thiadiazole ring supports nucleophilic substitutions. Recent innovations (2022–2023) have exploited this architecture to develop near-infrared photosensitizers for cancer therapy and glucose-conjugated antitumor agents demonstrating 94% inhibition against MCF-7 breast cancer cells [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7